molecular formula C9H6ClNO2 B1390176 2-Methyl-1,3-benzoxazole-6-carbonyl chloride CAS No. 202195-57-1

2-Methyl-1,3-benzoxazole-6-carbonyl chloride

Cat. No.: B1390176
CAS No.: 202195-57-1
M. Wt: 195.6 g/mol
InChI Key: JCERQLRQJYTHQY-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-benzoxazole-6-carbonyl chloride” is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives have been synthesized using a variety of well-organized synthetic methodologies . These methodologies use 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives have been studied extensively . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazole-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . The interactions of this compound with these biomolecules can lead to various biochemical effects, such as enzyme inhibition or activation, and modulation of protein function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes, including those involved in cancer pathology . The compound’s effects on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in disease processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can exhibit varying degrees of stability and degradation under different conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that benzoxazole derivatives can have threshold effects, where the compound’s activity changes significantly at certain dosage levels . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. Benzoxazole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interactions with metabolic enzymes can influence its activity and function within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Benzoxazole derivatives have been shown to accumulate in specific tissues and compartments, affecting their localization and activity . Understanding the transport and distribution of the compound is crucial for determining its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Benzoxazole derivatives have been found to localize in various subcellular compartments, where they can interact with specific biomolecules and exert their effects . The localization of the compound within the cell is an important factor in determining its biological activity.

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-7-3-2-6(9(10)12)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCERQLRQJYTHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664812
Record name 2-Methyl-1,3-benzoxazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202195-57-1
Record name 2-Methyl-1,3-benzoxazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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